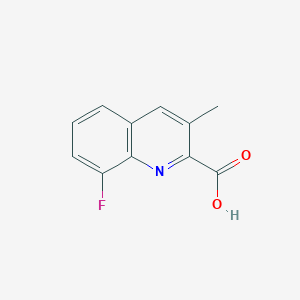
8-Fluoro-3-methylquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-3-methylquinoline-2-carboxylic acid is a fluorinated quinoline derivative Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3-methylquinoline-2-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method includes the reaction of 1-(t-butyloxycarbonyl)-4-aminopiperidin-4-carboxylic acid with 3-fluoro-6-methoxy-4-(oxyran-2-yl)quinoline, followed by elimination of the protective group and alkylation of the piperidinyl fragment .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-3-methylquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-fluoro-3-methylquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-3-methylquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.
Wirkmechanismus
The exact mechanism of action of 8-fluoro-3-methylquinoline-2-carboxylic acid depends on its specific application. Generally, fluorinated quinolines can interact with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more potent biological effects. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial DNA replication .
Vergleich Mit ähnlichen Verbindungen
- 8-Fluoro-2-methylquinoline-3-carboxylic acid
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- 3-Fluoro-6-methoxy-4-(oxyran-2-yl)quinoline
Comparison: 8-Fluoro-3-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other fluorinated quinolines, it may offer distinct advantages in terms of stability and potency, particularly in medicinal applications .
Eigenschaften
Molekularformel |
C11H8FNO2 |
|---|---|
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
8-fluoro-3-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-5-7-3-2-4-8(12)10(7)13-9(6)11(14)15/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
FEHIDPFXNVGUQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=CC=C2)F)N=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


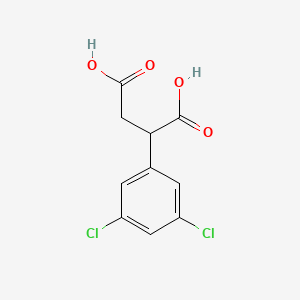
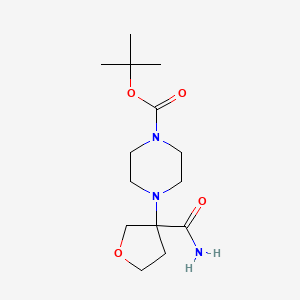
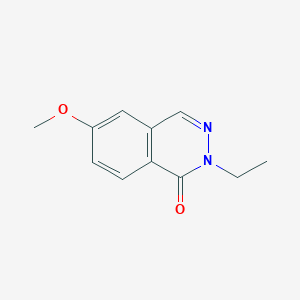
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13225371.png)
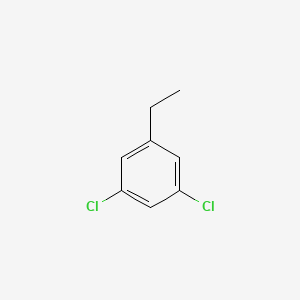
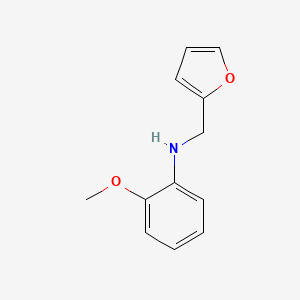
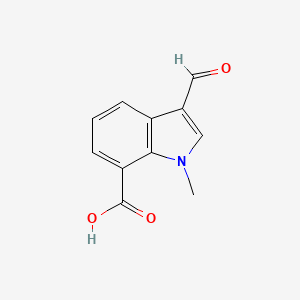
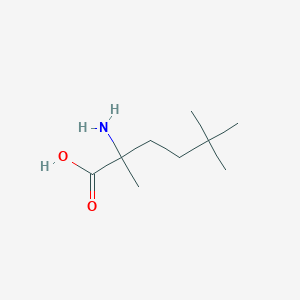

![1H,2H,3H-Pyrrolo[3,2-B]pyridine-6-carboxylic acid](/img/structure/B13225412.png)
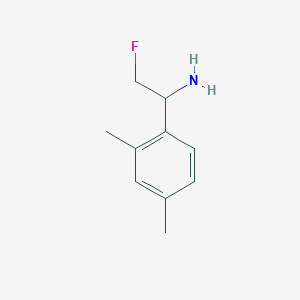
![3-[(3-Methylthiophen-2-yl)methyl]pyrrolidine](/img/structure/B13225431.png)


